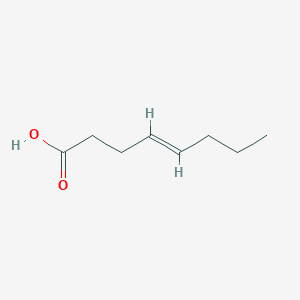
(E)-4-Octenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-Octenoic acid is a natural compound that is commonly found in various foods, including cheese, butter, and milk. This compound is known for its distinct odor and flavor, which is often described as rancid or cheesy. Over the years, (E)-4-Octenoic acid has gained significant attention from researchers due to its potential applications in various fields, including food science, pharmaceuticals, and agriculture.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
(E)-4-Octenoic acid and its derivatives are utilized in various synthesis processes. For instance, E-(R)-5-Hydroxy-2-hexenoic acid and E-(4R,5R,7R)-trihydroxy-2-octenoic acid were synthesized from poly-(R)-3-hydroxy-butanoate (PHB) and (−)-tartaric acid, respectively, demonstrating the compound's utility in organic synthesis (Schnurrenberger, Hungerbühler, & Seebach, 1984).
The compound has been identified as a key intermediate in biosynthetic pathways. For instance, in the biosynthesis of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine, a critical amino acid in cyclosporin A, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid was identified as a key intermediate (Offenzeller et al., 1993).
Applications in Material Science
- (E)-4-Octenoic acid derivatives have been explored for their potential applications in material science. For example, the surface structure and reaction pathways of 7-octenoic acid on copper were studied, providing insights into how such compounds interact with metal surfaces, which is crucial for applications in coatings and catalysis (Bavisotto et al., 2021).
Role in Biological Systems
(E)-4-Octenoic acid derivatives also play a role in biological systems. For example, the structure of acinetoferrin, a siderophore from Acinetobacter haemolyticus, revealed that it contains (E)-2-octenoic acid as a component, demonstrating the compound's involvement in biological processes like iron transport (Okujo et al., 1994).
In metabolic studies, metabolites such as 2-octenoic acid have been identified as potential biomarkers in diseases like ovarian cancer, indicating the compound's relevance in metabolic pathways and disease diagnosis (Ke et al., 2016).
Eigenschaften
CAS-Nummer |
18776-92-6 |
|---|---|
Produktname |
(E)-4-Octenoic acid |
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
(E)-oct-4-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h4-5H,2-3,6-7H2,1H3,(H,9,10)/b5-4+ |
InChI-Schlüssel |
PFHBCQFBHMBAMC-SNAWJCMRSA-N |
Isomerische SMILES |
CCC/C=C/CCC(=O)O |
SMILES |
CCCC=CCCC(=O)O |
Kanonische SMILES |
CCCC=CCCC(=O)O |
Dichte |
d20 0.93 0.924-0.930 |
melting_point |
Mp ?4 ° 4°C |
Andere CAS-Nummern |
18776-92-6 |
Physikalische Beschreibung |
Liquid Colourless liquid; Greasy aroma |
Löslichkeit |
Slightly soluble in water; soluble in most organic solvents Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)


![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)





![3-[4-(Methylthio)phenoxy]propionic acid](/img/structure/B168948.png)


